苯佐卡因乙酰水杨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Benzocaine Acetylsalicylamide has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology: Studied for its effects on cellular processes and interactions with biological molecules.

Medicine: Investigated for its analgesic, anti-inflammatory, and local anesthetic properties.

Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in chemical synthesis

作用机制

Target of Action

Benzocaine Acetylsalicylamide, also known as Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, is a compound that primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .

Mode of Action

Benzocaine, a component of Benzocaine Acetylsalicylamide, acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses .

Biochemical Pathways

The action of Benzocaine Acetylsalicylamide affects the neuronal signaling pathways . By blocking sodium channels, it inhibits the propagation of action potentials along the nerves. This leads to a decrease in neuronal signaling, which can provide temporary relief from pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations .

Pharmacokinetics

The pharmacokinetics of Benzocaine Acetylsalicylamide involves its absorption, distribution, metabolism, and excretion (ADME). For salicylates, a class of drugs to which acetylsalicylamide belongs, absorption is known to be rapid and dependent on the formulation and rate of gastric emptying . Salicylates are also known to be metabolized in the liver and excreted renally .

Result of Action

The result of Benzocaine Acetylsalicylamide’s action at the molecular and cellular level is the inhibition of nerve impulse transmission . This leads to a decrease in sensation in the area where the compound is applied, providing temporary relief from pain and itching .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Benzocaine Acetylsalicylamide. For instance, the rate of absorption of salicylates can be influenced by the pH of the stomach . .

生化分析

Biochemical Properties

Benzocaine Acetylsalicylamide interacts with various biomolecules in biochemical reactions. For instance, benzocaine, a precursor of Benzocaine Acetylsalicylamide, has been found to interact with bacterial voltage-gated sodium channels . It binds to the protein at two likely sites in the pore characterized by nonspecific, hydrophobic interactions .

Cellular Effects

The effects of Benzocaine Acetylsalicylamide on cells are largely derived from its parent compound, benzocaine. Benzocaine acts by preventing the transmission of impulses along nerve fibers and at nerve endings, thereby providing local anesthesia . It is also used to control electrical excitability in cells as a treatment for epileptic seizures and cardiac arrhythmia .

Molecular Mechanism

Studies on benzocaine suggest that it binds to the protein of bacterial voltage-gated sodium channels at two likely sites in the pore . These binding interactions lead to the inhibition of nerve impulse transmission, providing the anesthetic effect .

Temporal Effects in Laboratory Settings

Studies on benzocaine have shown that it can be transformed into an azo compound, which produces a resonance effect, generating a strong response for indirect quantitative analysis of benzocaine .

Dosage Effects in Animal Models

Benzocaine, a related compound, is used in various dosages to provide short-term control of pain .

Metabolic Pathways

Benzocaine is known to be metabolized into para-aminobenzoic acid (PABA), a process that could potentially be enhanced by supramolecular encapsulation .

Transport and Distribution

Benzocaine is known to pass through fenestrations into the lipid with only small energy barriers, suggesting a potential route for the transport of Benzocaine Acetylsalicylamide .

Subcellular Localization

Studies on related compounds suggest that they can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzocaine Acetylsalicylamide typically involves the acylation of benzocaine with acetylsalicylamide. The process can be summarized in the following steps:

Acylation: Benzocaine is reacted with acetylsalicylamide in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, under acidic or basic conditions.

Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of Benzocaine Acetylsalicylamide follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been developed to optimize reaction times and improve yield and selectivity. These methods involve the reduction and esterification of p-nitrobenzoic acid in a continuous flow system, achieving high conversion and selectivity .

化学反应分析

Types of Reactions

Benzocaine Acetylsalicylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

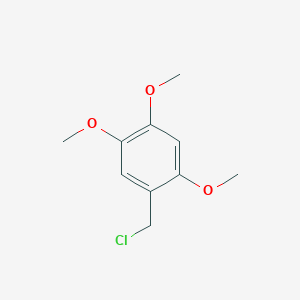

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or other reduced derivatives .

相似化合物的比较

Similar Compounds

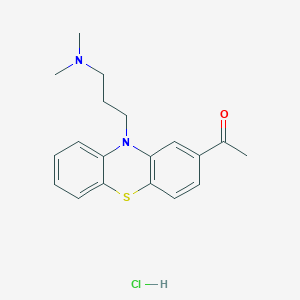

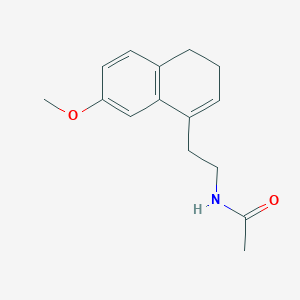

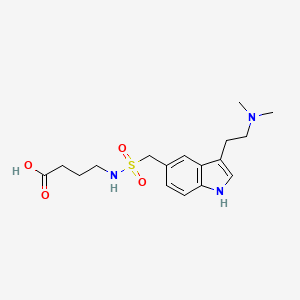

Procaine: Another local anesthetic with a similar structure to benzocaine.

Tetracaine: A more potent local anesthetic used in ophthalmology and spinal anesthesia.

Butamben: A local anesthetic used for surface anesthesia.

Declopramide: A compound with similar analgesic properties.

Metoclopramide: A medication used for nausea and gastroparesis.

Uniqueness

Benzocaine Acetylsalicylamide is unique due to its combined properties of local anesthesia and analgesia. This dual action makes it a valuable compound for applications requiring both pain relief and local numbness. Its ability to undergo various chemical reactions also allows for the synthesis of a wide range of derivatives with potential therapeutic applications .

属性

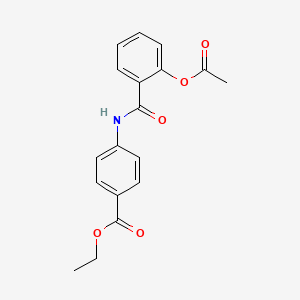

IUPAC Name |

ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-10-14(11-9-13)19-17(21)15-6-4-5-7-16(15)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORGJEPJJCAMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。